1-(4-BROMOPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE
Description
1-(4-BROMOPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Properties
IUPAC Name |
[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] 3,5-diphenyl-3,4-dihydropyrazole-2-carboximidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O2S/c27-19-11-13-20(14-12-19)30-24(32)16-23(25(30)33)34-26(28)31-22(18-9-5-2-6-10-18)15-21(29-31)17-7-3-1-4-8-17/h1-14,22-23,28H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHLDGIXZVNXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=N)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds.
Carboximidoyl Sulfanyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Another pyrazole derivative with similar structural features.
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: A compound with similar biological activities.
Uniqueness
1-(4-BROMOPHENYL)-3-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOXIMIDOYLSULFANYL)PYRROLIDINE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
